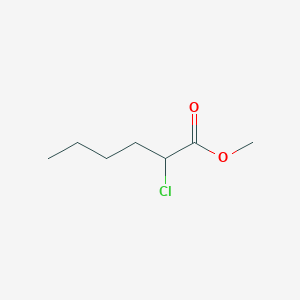

Methyl 2-chlorohexanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-chlorohexanoate is a useful research compound. Its molecular formula is C7H13ClO2 and its molecular weight is 164.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

Methyl 2-chlorohexanoate serves as a versatile building block in organic synthesis. Its chlorinated nature allows it to participate in nucleophilic substitution reactions, making it useful for the preparation of more complex molecules.

Applications in Synthesis:

- Synthesis of Amines : this compound can be converted into primary amines through nucleophilic substitution with ammonia or amines, which is crucial in pharmaceutical applications.

- Formation of Heterocycles : It can also be used to synthesize various heterocyclic compounds, which are essential in drug development.

Pharmaceutical Applications

The compound has been investigated for its potential use in the pharmaceutical industry. Its derivatives have shown promise as intermediates for synthesizing active pharmaceutical ingredients (APIs).

Case Studies:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Drugs : Some studies have explored its use in synthesizing anti-inflammatory agents, leveraging its reactivity to create compounds that inhibit inflammatory pathways.

Agrochemical Applications

This compound is also significant in the agrochemical sector, particularly as an intermediate in the synthesis of herbicides and pesticides.

Applications in Agrochemicals:

- Herbicide Development : The compound can be transformed into herbicides that selectively target specific weed species while minimizing damage to crops.

- Pesticide Formulations : Its reactivity allows for modifications that enhance the efficacy and safety profiles of pesticide formulations.

Data Table: Applications Overview

| Application Area | Specific Use | Example Compounds/Processes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Synthesis of amines and heterocycles |

| Pharmaceuticals | Intermediate for APIs | Antimicrobial and anti-inflammatory agents |

| Agrochemicals | Herbicide and pesticide synthesis | Selective herbicides and enhanced pesticide formulations |

Environmental Considerations

While this compound has many beneficial applications, it is essential to consider its environmental impact. Chlorinated compounds can pose risks if not handled properly, necessitating careful management during synthesis and application.

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at the α-position undergoes nucleophilic substitution (SN2 or SN1 mechanisms), depending on reaction conditions. This reactivity is enhanced by the electron-withdrawing ester group, which polarizes the C-Cl bond.

Key Examples:

-

Reaction with Amines: Substitution with primary or secondary amines yields 2-aminohexanoate derivatives. For instance, treatment with ammonia generates methyl 2-aminohexanoate, a precursor for peptide synthesis .

-

Reaction with Thiols: Thiols such as thiourea displace the chlorine, forming thioether derivatives. This parallels the reactivity observed in methyl 2-chloroacrylate, where substitution produces intermediates like 2-aminothiazoline-4-carboxylic acid .

Conditions:

-

Polar aprotic solvents (e.g., DMF, DMSO) at 50–80°C.

-

Catalytic bases (e.g., K₂CO₃) to deprotonate nucleophiles.

Hydrolysis of the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions, yielding 2-chlorohexanoic acid or its conjugate base.

Mechanistic Pathways:

-

Acidic Hydrolysis: Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, forming 2-chlorohexanoic acid and methanol .

-

Basic Hydrolysis (Saponification): Hydroxide ions attack the carbonyl, producing the sodium salt of 2-chlorohexanoic acid and methanol. This process is irreversible under strong alkaline conditions .

Reaction Table:

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| H₂O/H⁺ (reflux) | HCl, H₂SO₄ | 2-Chlorohexanoic acid + MeOH | ~85% |

| NaOH/EtOH | NaOH, H₂O | Sodium 2-chlorohexanoate + MeOH | ~90% |

Elimination Reactions

Under strong basic conditions, β-hydrogens adjacent to the chlorine atom can participate in dehydrohalogenation, forming α,β-unsaturated esters.

Example:

-

Treatment with potassium tert-butoxide in THF eliminates HCl, producing methyl 2-hexenoate. This reaction is stereospecific, favoring the trans-alkene due to steric effects .

Key Factor:

-

Base strength and temperature critically influence the elimination-to-substitution ratio.

Comparative Reactivity with Analogous Compounds

This compound’s reactivity differs from structurally similar esters due to chlorine’s electronegativity and position.

Oxidation and Reduction Pathways

属性

CAS 编号 |

14925-60-1 |

|---|---|

分子式 |

C7H13ClO2 |

分子量 |

164.63 g/mol |

IUPAC 名称 |

methyl 2-chlorohexanoate |

InChI |

InChI=1S/C7H13ClO2/c1-3-4-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |

InChI 键 |

ZKEGALQDZGNQIK-UHFFFAOYSA-N |

SMILES |

CCCCC(C(=O)OC)Cl |

规范 SMILES |

CCCCC(C(=O)OC)Cl |

Key on ui other cas no. |

14925-60-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。